molecular formula C15H17N3O4 B11020601 N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11020601
M. Wt: 303.31 g/mol
InChI Key: JDMVWGYRZQKUEX-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound with a molecular formula of C12H13N3O4S. This compound is known for its unique chemical structure, which includes an acetylamino group, a methoxy group, and an oxazole ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of aniline to form N-acetylaniline.

    Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final Coupling: The final step involves coupling the acetylamino and oxazole-containing intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The acetylamino group and oxazole ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)acetamide
  • N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)butanamide

Uniqueness

N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to its specific combination of functional groups and its distinct chemical structure

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C15H17N3O4/c1-10(19)16-11-3-5-12(6-4-11)17-14(20)8-7-13-9-15(21-2)18-22-13/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

JDMVWGYRZQKUEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

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